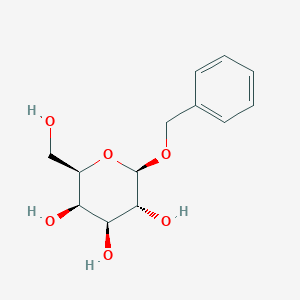

beta-D-Galactopyranoside, phenylmethyl

描述

Benzyl b-D-galactopyranoside is a natural product found in Camellia sinensis, Gymnadenia conopsea, and other organisms with data available.

生物活性

Beta-D-Galactopyranoside, phenylmethyl (commonly referred to as phenyl β-D-galactopyranoside) is a glycoside compound that has garnered attention for its various biological activities, particularly in the context of enzyme assays and gene expression studies. This article provides an overview of its biochemical applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H18O6

- Molecular Weight : 270.28 g/mol

- CAS Number : 14897-46-2

Enzymatic Applications

1. Substrate for β-Galactosidase

Phenyl β-D-galactopyranoside is widely recognized as a substrate for β-galactosidase, an enzyme important in the hydrolysis of galactosides into monosaccharides. It serves as a non-inducing substrate in various biochemical assays. The compound's utility in enzyme assays was highlighted by Chester et al. (1976), who demonstrated its effectiveness in accepting l-[14C]fucose, facilitating studies related to blood-group substances .

2. Fluorescent Assays for Enzyme Activity

Research by Gong et al. (2009) developed a method using phenyl β-D-galactopyranoside derivatives to create fluorescent substrates for measuring β-galactosidase activity. This method allows for sensitive detection of enzyme activity, which is crucial in various biological and clinical research applications .

Gene Expression Visualization

Phenyl β-D-galactopyranoside derivatives have been explored as probes for visualizing gene expression through imaging techniques such as positron emission tomography (PET). Celen et al. (2008) synthesized and evaluated radiolabeled phenyl-galactopyranosides for in vivo visualization of LacZ gene expression, showcasing their potential in genetic studies and applications .

Pharmacological Studies

Recent studies have examined the pharmacological properties of β-galactopyranosides, including their role as inhibitors or enhancers of β-galactosidase activity. For example, compound 12 from a recent study showed significant chaperoning properties, enhancing β-Gal activity by 40% in GM1 gangliosidosis patient models . This suggests that modifications to the structure of galactopyranosides can lead to significant variations in biological activity.

Table 1: Summary of Biological Activities and Applications

The biological activity of phenyl β-D-galactopyranoside is primarily attributed to its interaction with β-galactosidase enzymes. The compound binds to the active site of the enzyme, facilitating the hydrolysis reaction that converts it into galactose and phenol. The structural characteristics of the compound influence its binding affinity and catalytic efficiency.

Kinetic Studies

Kinetic analysis has shown that individual molecules of β-galactosidase can catalyze thousands of reactions per minute, with variations based on substrate modifications . This highlights the importance of substrate design in optimizing enzyme activity.

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-KSSYENDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。